MRT68921 Exhibits Sub-Nanomolar to Low Nanomolar Potency Against ULK1 and ULK2, Significantly Outperforming MRT67307 and SBI-0206965
In a head-to-head comparison of ULK1/2 inhibitors using a standardized in vitro kinase assay, MRT68921 demonstrated the highest potency against both ULK1 and ULK2 [1]. MRT68921 inhibited ULK1 with an average IC50 of 17.0 nM and ULK2 with an average IC50 of 20.8 nM. In contrast, the related compound MRT67307 showed significantly weaker inhibition (ULK1 IC50 = 38.2 nM; ULK2 IC50 = 92.3 nM), and SBI-0206965 was even less potent (ULK1 IC50 = 306 nM; ULK2 IC50 = 3,880 nM) [1]. This translates to MRT68921 being approximately 2.2-fold more potent against ULK1 and 4.4-fold more potent against ULK2 compared to MRT67307, and >18-fold more potent against ULK1 compared to SBI-0206965 [1].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | ULK1 IC50 = 17.0 nM (Avg), ULK2 IC50 = 20.8 nM (Avg) [1] |
| Comparator Or Baseline | MRT67307: ULK1 IC50 = 38.2 nM, ULK2 IC50 = 92.3 nM; SBI-0206965: ULK1 IC50 = 306 nM, ULK2 IC50 = 3,880 nM [1] |
| Quantified Difference | MRT68921 vs. MRT67307: 2.2-fold (ULK1), 4.4-fold (ULK2) more potent. MRT68921 vs. SBI-0206965: >18-fold (ULK1) more potent [1]. |
| Conditions | In vitro kinase activity assay with purified recombinant ULK1 and ULK2 proteins [1]. |
Why This Matters
Higher potency enables robust target engagement at lower compound concentrations, reducing the risk of off-target effects and improving the pharmacological window for cellular and in vivo studies.
- [1] Chaikuad, A., et al. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2). Biochemical Journal. 2019, 476(5): 875-887. PMID: 30782971. View Source
